Topanol CA

Description

Properties

IUPAC Name |

4-[4,4-bis(5-tert-butyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-tert-butyl-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H52O3/c1-21(25-18-29(35(5,6)7)32(38)15-22(25)2)14-28(26-19-30(36(8,9)10)33(39)16-23(26)3)27-20-31(37(11,12)13)34(40)17-24(27)4/h15-21,28,38-40H,14H2,1-13H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWJPWSKLXYEPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)CC(C2=CC(=C(C=C2C)O)C(C)(C)C)C3=CC(=C(C=C3C)O)C(C)(C)C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0038883 | |

| Record name | Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris 2-(1,1-dimethylethyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris[2-(1,1-dimethylethyl)-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1843-03-4, 39283-48-2 | |

| Record name | Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1843-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Topanol CA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001843034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Topanol SA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039283482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris[2-(1,1-dimethylethyl)-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris 2-(1,1-dimethylethyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-(1-methylpropanyl-3-ylidene)tris[6-tert-butyl-m-cresol] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,3-TRI(3-TERT-BUTYL-4-HYDROXY-6-METHYLPHENYL)BUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF6E9O0XJN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Topanol CA: An In-depth Technical Guide to its Antioxidant Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topanol® CA, chemically known as 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl) butane, is a high molecular weight, sterically hindered phenolic antioxidant.[1][2][3][4] It is widely utilized as a stabilizer in various polymers and organic substrates to prevent oxidative degradation.[3][][6][7] This technical guide provides a comprehensive overview of the core antioxidant mechanism of Topanol CA, detailed experimental protocols for evaluating its efficacy, and visual representations of its mode of action and related experimental workflows. While this compound is a potent antioxidant, it is important to note that specific quantitative performance data (e.g., IC50 values) from standardized in vitro assays are not extensively available in peer-reviewed literature, reflecting its primary application in industrial materials rather than biological systems. Similarly, direct evidence of its interaction with specific cellular signaling pathways has not been documented.

Core Antioxidant Mechanism of Action

The primary antioxidant function of this compound lies in its ability to act as a free radical scavenger. This activity is characteristic of hindered phenolic antioxidants and proceeds mainly through a hydrogen atom transfer (HAT) mechanism.[]

1.1. Hydrogen Atom Donation

The core of this compound's antioxidant activity resides in its three phenolic hydroxyl (-OH) groups. When encountering a highly reactive free radical (R•), such as a peroxyl or hydroxyl radical, the phenolic hydroxyl group donates its hydrogen atom to neutralize the radical, thereby terminating the oxidative chain reaction.[]

Reaction: R• + Ar-OH → RH + Ar-O•

Where Ar-OH represents one of the phenolic units of this compound.

1.2. Formation of a Stabilized Phenoxy Radical

Upon donating a hydrogen atom, the this compound molecule is converted into a phenoxy radical (Ar-O•). This resulting radical is significantly less reactive than the initial free radical it neutralized, for two key reasons:

-

Steric Hindrance: The bulky tertiary-butyl groups positioned ortho to the hydroxyl group physically obstruct the radical center on the oxygen atom. This steric hindrance prevents the phenoxy radical from easily reacting with other molecules and propagating new oxidative chains.

-

Resonance Stabilization: The unpaired electron on the oxygen atom can be delocalized across the aromatic ring through resonance. This distribution of the electron density significantly stabilizes the phenoxy radical, further reducing its reactivity.

This combination of steric hindrance and resonance stabilization ensures that the antioxidant, after its initial action, does not become a pro-oxidant itself.

1.3. Synergistic Effects

The efficacy of this compound can be enhanced when used in conjunction with secondary antioxidants like phosphites and thioesters, which are known as hydroperoxide decomposers.[3][4] While this compound breaks the free radical chain reaction, these synergists decompose hydroperoxides, which are potential sources of new free radicals, thus providing a more comprehensive stabilization system.

Quantitative Data on Antioxidant Efficacy

A thorough review of scientific literature did not yield specific quantitative data for this compound's antioxidant activity in standardized assays such as DPPH, ABTS, or lipid peroxidation inhibition (e.g., IC50 values). The primary application of this compound as a polymer additive means that its performance is typically evaluated in the context of material stability (e.g., melt flow index, oxidative induction time) rather than in the biochemical assays commonly used for natural antioxidants or pharmaceutical agents.

For context, the following table provides typical ranges for well-characterized phenolic antioxidants in these assays. It is plausible that this compound would exhibit activity within these ranges, though this remains to be experimentally verified and published.

| Antioxidant Assay | Typical IC50 Range for Phenolic Antioxidants | Principle of Assay |

| DPPH Radical Scavenging | 10 - 100 µg/mL | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. |

| ABTS Radical Cation Scavenging | 5 - 50 µg/mL | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a reduction in its characteristic blue-green color. |

| Lipid Peroxidation Inhibition | Varies widely based on substrate and initiation method | Assesses the ability of an antioxidant to inhibit the oxidative degradation of lipids, often measured by the formation of malondialdehyde (MDA) or other secondary oxidation products. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antioxidant potential of phenolic compounds like this compound.

3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and rapid method to assess the free radical scavenging ability of an antioxidant.

-

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent for this compound)

-

This compound

-

Positive control (e.g., Ascorbic acid, Trolox, or BHT)

-

UV-Vis Spectrophotometer

-

96-well microplate or cuvettes

-

Micropipettes

-

-

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

-

Preparation of Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and then create a series of dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control.

-

Assay Protocol:

-

In a 96-well plate, add a specific volume (e.g., 100 µL) of each sample dilution to different wells.

-

Add a corresponding volume of the solvent to a well to serve as a negative control.

-

Add the same volume of the positive control dilutions to separate wells.

-

To each well, add a fixed volume (e.g., 100 µL) of the DPPH solution.

-

Mix well and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. A blank reading should be taken with the solvent alone.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound and interpolating the concentration at which 50% inhibition is achieved.

-

3.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants.

-

Reagents and Equipment:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

This compound

-

Positive control (e.g., Trolox)

-

UV-Vis Spectrophotometer

-

96-well microplate or cuvettes

-

Micropipettes

-

-

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•+ radical cation, which has a blue-green color.

-

-

Preparation of Working Solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Sample Solutions: Prepare a stock solution and serial dilutions of this compound and a positive control (Trolox) as described for the DPPH assay.

-

Assay Protocol:

-

To a specific volume of the diluted ABTS•+ solution (e.g., 1.0 mL), add a small volume of the sample solution (e.g., 10 µL).

-

Mix and incubate at room temperature for a defined period (e.g., 6 minutes).

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay.

-

Data Expression: The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the sample.

-

3.3. Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the inhibition of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation.

-

Reagents and Equipment:

-

Lipid source (e.g., linoleic acid, egg yolk homogenate, or rat liver microsomes)

-

Phosphate buffer

-

Ferrous sulfate (or another pro-oxidant to induce peroxidation)

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

This compound

-

Positive control (e.g., BHT, Vitamin E)

-

Spectrophotometer or fluorometer

-

Water bath

-

-

Procedure:

-

Preparation of Reaction Mixture: In a test tube, combine the lipid source, phosphate buffer, and different concentrations of this compound (or positive control).

-

Initiation of Peroxidation: Add the pro-oxidant (e.g., ferrous sulfate) to initiate lipid peroxidation. A control tube without the antioxidant should also be prepared.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

-

Termination of Reaction and Color Development:

-

Stop the reaction by adding TCA.

-

Add TBA reagent and heat the mixture in a boiling water bath for a set time (e.g., 20 minutes). This leads to the formation of a pink-colored complex between MDA and TBA.

-

-

Measurement: After cooling, centrifuge the samples to pellet any precipitate, and measure the absorbance of the supernatant at 532 nm.

-

Calculation of Inhibition: The percentage inhibition of lipid peroxidation is calculated as:

Where Abs_control is the absorbance of the sample without the antioxidant, and Abs_sample is the absorbance of the sample with the antioxidant.

-

IC50 Determination: The IC50 value can be determined from a dose-response curve.

-

Visualization of Mechanisms and Workflows

4.1. Core Antioxidant Mechanism of this compound

The following diagram illustrates the fundamental free radical scavenging mechanism of a phenolic unit within the this compound molecule.

Caption: Free radical scavenging by this compound via hydrogen atom transfer.

4.2. Experimental Workflow: DPPH Assay

The diagram below outlines the key steps in performing the DPPH antioxidant assay.

Caption: Workflow for the DPPH radical scavenging assay.

4.3. Experimental Workflow: ABTS Assay

This diagram illustrates the procedure for the ABTS antioxidant capacity assay.

Caption: Workflow for the ABTS radical cation scavenging assay.

Interaction with Cellular Signaling Pathways

Phenolic antioxidants, as a class, have been reported to modulate various cellular signaling pathways involved in the response to oxidative stress, such as the Nrf2, MAPK, and NF-κB pathways. For instance, some phenolic compounds can activate the Nrf2 pathway, leading to the upregulation of endogenous antioxidant enzymes. However, there is currently no specific published research demonstrating that this compound directly interacts with or modulates these signaling pathways. Its large molecular size and high lipophilicity may influence its bioavailability and ability to interact with intracellular signaling cascades. Further research is required to elucidate any potential effects of this compound on cellular signaling.

Conclusion

This compound is a highly effective hindered phenolic antioxidant that operates through a classic free radical scavenging mechanism involving hydrogen atom donation. Its molecular structure, featuring three sterically hindered phenolic hydroxyl groups, confers high stability to the resulting phenoxy radical, preventing the propagation of oxidative chain reactions. While its efficacy in industrial applications is well-established, there is a notable lack of public domain data on its quantitative performance in standard biochemical antioxidant assays and its interaction with cellular signaling pathways. The experimental protocols provided herein offer a framework for researchers to conduct such evaluations, which would be invaluable for expanding the understanding of this compound's antioxidant capabilities beyond its current applications and into the realm of biological and pharmaceutical sciences.

References

An In-depth Technical Guide to Topanol CA: Chemical Structure, Properties, and Antioxidant Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Identification

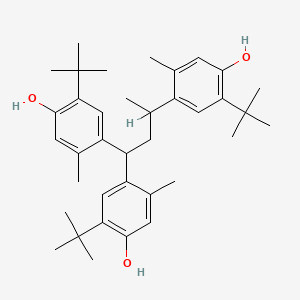

Topanol CA is a complex phenolic compound with the systematic IUPAC name 4-[4,4-bis(5-tert-butyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-tert-butyl-5-methylphenol. Its identity is well-established with the CAS Number 1843-03-4.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound (1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane).

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₇H₅₂O₃ | [1] |

| Molecular Weight | 544.81 g/mol | [1] |

| CAS Number | 1843-03-4 | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 181-187 °C | [3] |

| Density | ~0.5 g/cm³ | [4] |

| Solubility | Soluble in DMSO (5.45 mg/mL with sonication) | [4] |

| Synonyms | Antioxidant CA, Lowinox CA 22, Anox 30 | [5] |

Antioxidant Mechanism of Action

As a hindered phenolic antioxidant, this compound functions by interrupting the free-radical chain reactions that lead to oxidative degradation. The core of its antioxidant activity lies in the ability of its phenolic hydroxyl (-OH) groups to donate a hydrogen atom to a highly reactive free radical (R•). This process is illustrated in the signaling pathway diagram below.

Caption: Generalized mechanism of free radical scavenging by this compound.

The donation of the hydrogen atom from the hydroxyl group of this compound neutralizes the free radical, terminating the propagation of the oxidative chain reaction. The resulting this compound phenoxyl radical (Topanol-O•) is significantly stabilized by resonance and the steric hindrance provided by the bulky tert-butyl groups adjacent to the hydroxyl group. This steric hindrance prevents the phenoxyl radical from participating in further reactions that could initiate new oxidation chains, thus making this compound a highly efficient antioxidant.

Experimental Protocols for Evaluation

While specific, detailed experimental data for this compound is not widely published, the following sections outline standard methodologies that can be employed by researchers to evaluate its antioxidant and thermal properties.

Antioxidant Activity Assays

The antioxidant efficacy of this compound can be quantified using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common methods.

4.1.1. DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

-

Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow diphenylpicrylhydrazine. The decrease in absorbance at a characteristic wavelength (typically 517 nm) is proportional to the concentration of the antioxidant and its scavenging capacity.

-

General Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a working solution of DPPH in methanol or ethanol.

-

In a 96-well plate or cuvettes, mix a fixed volume of the DPPH working solution with various concentrations of the this compound solutions.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

A control containing the solvent instead of the antioxidant is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

The EC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

4.1.2. ABTS Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•⁺).

-

Principle: The ABTS•⁺ radical has a characteristic blue-green color with maximum absorbance at specific wavelengths (e.g., 734 nm). In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The degree of decolorization is proportional to the antioxidant's concentration and activity.

-

General Protocol:

-

Generate the ABTS•⁺ radical cation by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. Allow the reaction to stand in the dark for 12-16 hours.

-

Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of ~0.7 at 734 nm.

-

Prepare a series of dilutions of the this compound sample.

-

Mix a small volume of the this compound solution with a larger volume of the diluted ABTS•⁺ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The scavenging activity is calculated similarly to the DPPH assay.

-

The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.

-

The following diagram illustrates a typical workflow for these antioxidant assays.

Caption: Experimental workflow for DPPH or ABTS antioxidant assays.

Thermal Stability Analysis

The thermal stability of this compound is a critical property for its application as a high-temperature antioxidant. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques for this evaluation.

4.2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

-

Principle: As the temperature increases, the sample may decompose, leading to a loss of mass. The TGA curve provides information about the onset of decomposition, the temperature at which the maximum rate of decomposition occurs, and the amount of residue remaining at high temperatures.

-

General Protocol:

-

Place a small, accurately weighed sample of this compound (typically 5-10 mg) into a TGA sample pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation during the analysis.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).

-

Record the sample weight as a function of temperature.

-

The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve) are analyzed to determine the thermal stability parameters.

-

4.2.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

-

Principle: DSC can detect phase transitions such as melting, crystallization, and glass transitions. For this compound, it would be used to determine its melting point and to observe any other endothermic or exothermic events that occur upon heating.

-

General Protocol:

-

Accurately weigh a small amount of this compound (typically 2-5 mg) into a DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the heat flow to the sample relative to the reference.

-

The resulting DSC thermogram (heat flow vs. temperature) will show peaks corresponding to thermal events. The melting point is determined from the peak of the melting endotherm.

-

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound would be complex. Key expected signals would include:

-

Singlets for the hydroxyl (-OH) protons.

-

Multiple signals in the aromatic region corresponding to the protons on the phenyl rings.

-

Singlets for the methyl (-CH₃) groups attached to the aromatic rings.

-

A large singlet for the protons of the tert-butyl groups.

-

Complex multiplets for the aliphatic protons of the butane chain.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show a number of distinct signals corresponding to the non-equivalent carbon atoms in the molecule. Expected signals would include:

-

Signals for the quaternary carbons of the tert-butyl groups.

-

Signals for the methyl carbons.

-

Multiple signals in the aromatic region for the carbons of the phenyl rings.

-

Signals for the carbons of the butane chain.

-

Signals for the carbons attached to the hydroxyl groups.

-

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would provide information about the functional groups present in this compound. Key characteristic absorption bands would include:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl groups.

-

Multiple sharp bands in the region of 2850-3000 cm⁻¹ due to C-H stretching of the aliphatic and aromatic groups.

-

Bands in the aromatic region (around 1500-1600 cm⁻¹) corresponding to C=C stretching in the phenyl rings.

-

A strong band around 1200-1300 cm⁻¹ due to C-O stretching of the phenol group.

-

-

UV-Vis (Ultraviolet-Visible) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would show absorption bands in the UV region characteristic of the phenolic chromophores. These absorptions are due to π → π* electronic transitions within the aromatic rings.

Synthesis

Conclusion

This compound is a potent antioxidant with a well-defined chemical structure that imparts excellent thermal stability. Its mechanism of action, typical of hindered phenolic antioxidants, involves the efficient scavenging of free radicals. While specific experimental data on its antioxidant capacity and thermal behavior are limited in publicly accessible literature, standardized analytical techniques such as DPPH and ABTS assays for antioxidant activity, and TGA and DSC for thermal analysis, provide robust frameworks for its evaluation. The expected spectroscopic signatures from NMR, FT-IR, and UV-Vis analyses are consistent with its complex phenolic structure. This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development and material science, encouraging further investigation into its properties and applications.

References

- 1. prepchem.com [prepchem.com]

- 2. 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane [cymitquimica.com]

- 3. 1,1,3-TRIS(2-METHYL-4-HYDROXY-5-TERT-BUTYLPHENYL)BUTANE | 1843-03-4 [chemicalbook.com]

- 4. 1,1,3-Tris(2-tert-butyl-4-hydroxy-5-methylphenyl)butane (1843-03-4) at Nordmann - nordmann.global [nordmann.global]

- 5. 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane, a sterically hindered phenolic antioxidant. This document details the core chemical reaction, experimental protocols, and relevant quantitative data, offering a valuable resource for professionals in chemical synthesis and material science.

Introduction

1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane, also known by trade names such as Antioxidant CA and Topanol CA, is a high-molecular-weight hindered phenolic antioxidant. Its structure, featuring three substituted phenol moieties, makes it an effective stabilizer against thermo-oxidative degradation in various polymers, including polyolefins, polyamides, and polyesters. The bulky tert-butyl groups ortho to the hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals and inhibiting oxidative chain reactions.

Core Synthesis Pathway

The primary industrial synthesis route for 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane involves the acid-catalyzed condensation reaction between 2-tert-butyl-4-methylphenol (also known as 6-tert-butyl-m-cresol) and crotonaldehyde.

Figure 1: Overall synthesis scheme.

This electrophilic substitution reaction proceeds via the formation of a carbocation intermediate from crotonaldehyde in the presence of an acid catalyst. This intermediate then reacts with three equivalents of 2-tert-butyl-4-methylphenol at the positions ortho and para to the hydroxyl group, leading to the formation of the final product.

Experimental Protocols

While specific patented industrial processes may vary, the following outlines a general experimental procedure based on established chemical principles for this type of condensation reaction.

Synthesis of the Starting Material: 2-tert-Butyl-4-methylphenol

The key starting material, 2-tert-butyl-4-methylphenol, can be synthesized via the Friedel-Crafts alkylation of p-cresol with tert-butanol or isobutylene using an acid catalyst.

Experimental Workflow for 2-tert-Butyl-4-methylphenol Synthesis:

Figure 2: Workflow for starting material synthesis.

Quantitative Data for 2-tert-Butyl-4-methylphenol Synthesis:

| Parameter | Value | Reference |

| Molar Ratio (tert-butanol:p-cresol) | 1:1 | [1] |

| Catalyst | Sulfided Silica | [1] |

| Catalyst Loading | 11.75% (by mass of p-cresol) | [1] |

| Reaction Temperature | 80°C | [1] |

| Addition Time of tert-butanol | 3 hours | [1] |

| Additional Reaction Time | 1 hour | [1] |

| Yield | 89.4% | [1] |

| Selectivity | >92% | [1] |

Synthesis of 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane

The following is a generalized procedure for the main condensation reaction.

Experimental Protocol:

-

Reactor Setup: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, thermometer, condenser, and addition funnel is charged with 2-tert-butyl-4-methylphenol and a suitable solvent (e.g., toluene).

-

Catalyst Addition: A strong acid catalyst, such as concentrated sulfuric acid or a solid acid catalyst, is carefully added to the reaction mixture with stirring.

-

Reactant Addition: Crotonaldehyde is added dropwise to the mixture from the addition funnel over a period of time, maintaining the reaction temperature within a specified range.

-

Reaction: The reaction mixture is heated and stirred for several hours until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium carbonate solution). The organic layer is separated, washed with water to remove any remaining salts and impurities.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., heptane or ethanol), to obtain the final product as a white to off-white crystalline powder.

Key Reaction Parameters (Illustrative):

| Parameter | Typical Range |

| Molar Ratio (Phenol:Aldehyde) | 3:1 to 3.5:1 |

| Catalyst Concentration | 0.5 - 5 mol% |

| Reaction Temperature | 40 - 100°C |

| Reaction Time | 2 - 8 hours |

| Solvent | Toluene, Heptane, or excess phenol |

Data Presentation

The following table summarizes the key physical and chemical properties of 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane.

Properties of 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane:

| Property | Value |

| CAS Number | 1843-03-4 |

| Molecular Formula | C₃₇H₅₂O₃ |

| Molecular Weight | 544.81 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 181-186 °C |

| Solubility | Soluble in esters, aromatic hydrocarbons; insoluble in water |

Conclusion

The synthesis of 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane is a well-established process in industrial organic chemistry. The acid-catalyzed condensation of 2-tert-butyl-4-methylphenol with crotonaldehyde remains the most viable route. Optimization of reaction conditions, including catalyst selection, temperature, and reactant ratios, is critical for achieving high yields and purity of the final product. This technical guide provides a foundational understanding of the synthesis, which can be further developed and adapted for specific laboratory or industrial applications.

References

In-Depth Technical Guide to Topanol CA (CAS: 1843-03-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Topanol CA, a potent phenolic antioxidant. The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visual representations of its chemical behavior.

Core Chemical and Physical Properties

This compound, chemically known as 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane, is a high molecular weight hindered phenolic antioxidant. Its structure, featuring three sterically hindered phenolic groups, makes it an effective scavenger of free radicals, thereby preventing oxidative degradation in various materials.[1] It is widely utilized as a stabilizer in polymers such as polypropylene, polyethylene, and PVC, as well as in resins and light-colored rubber products.[2]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

| Identifier | Value |

| Chemical Name | 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane |

| CAS Number | 1843-03-4 |

| Molecular Formula | C₃₇H₅₂O₃ |

| Molecular Weight | 544.81 g/mol [3] |

| Appearance | White to off-white crystalline powder[2] |

| Purity | >98% (via HPLC)[4] |

| Property | Value |

| Melting Point | 183-190 °C |

| Boiling Point | 609.4 ± 50.0 °C at 760 mmHg |

| Density | 1.038 ± 0.06 g/cm³ |

| Flash Point | 224.6 °F (107.0 °C) - closed cup |

| Solubility | Soluble in DMSO[5] |

Mechanism of Action: Antioxidant Activity

As a phenolic antioxidant, this compound's primary function is to interrupt the auto-oxidation chain reaction. It donates a hydrogen atom from its hydroxyl groups to peroxy radicals, neutralizing them and forming a stable phenoxy radical. This phenoxy radical is stabilized by resonance and steric hindrance from the adjacent tert-butyl groups, preventing it from initiating further oxidation.

Antioxidant Mechanism Workflow

The following diagram illustrates the free radical scavenging mechanism of a hindered phenolic antioxidant like this compound.

Caption: Free radical scavenging mechanism of this compound.

Synthesis Pathway

While specific industrial synthesis processes are proprietary, the scientific literature suggests that 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane can be synthesized through the reaction of 2-methyl-4-hydroxy-5-tert-butylphenol with a suitable butane derivative under specific catalytic conditions. A plausible, generalized synthesis workflow is depicted below.

Caption: Generalized synthesis pathway for this compound.

Experimental Protocols

Detailed methodologies for key experiments related to the analysis and activity of this compound are provided below. These are standard protocols that can be adapted for specific research needs.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient: A time-based gradient from a higher concentration of A to a higher concentration of B. The exact gradient should be optimized to achieve the best separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Procedure:

-

Equilibrate the column with the initial mobile phase composition.

-

Inject a known volume of the sample solution (e.g., 10 µL).

-

Run the gradient program and record the chromatogram.

-

Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

-

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common and reliable method to evaluate the free radical scavenging activity of antioxidants.[6]

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[7]

-

Reagents:

-

DPPH solution (0.1 mM in methanol or ethanol).

-

This compound stock solution (e.g., 1 mg/mL in methanol).

-

Positive control (e.g., Ascorbic acid or Trolox).

-

Methanol or ethanol as a blank.

-

-

Procedure:

-

Prepare a series of dilutions of the this compound stock solution.

-

In a 96-well plate or cuvettes, add a specific volume of the sample or standard dilutions (e.g., 50 µL).

-

Add the DPPH working solution (e.g., 150 µL) to each well/cuvette and mix thoroughly.[8]

-

Incubate the mixture in the dark at room temperature for 30 minutes.[9]

-

Measure the absorbance at 517 nm using a spectrophotometer or microplate reader.[10]

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined from a plot of inhibition percentage against concentration.[9]

Antioxidant Activity Assessment: ABTS Radical Cation Decolorization Assay

This is another widely used method to screen for antioxidant activity.[11]

-

Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization that can be measured spectrophotometrically at 734 nm.[12]

-

Reagents:

-

ABTS stock solution (7 mM in water).

-

Potassium persulfate solution (2.45 mM in water).

-

ABTS•+ working solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow them to react in the dark for 12-16 hours. Dilute the resulting solution with ethanol or a buffer (e.g., PBS, pH 7.4) to an absorbance of ~0.700 at 734 nm.[13][14]

-

This compound stock solution and dilutions.

-

Positive control (e.g., Trolox).

-

-

Procedure:

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

References

- 1. CAS 1843-03-4: Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)… [cymitquimica.com]

- 2. 1,1,3-TRIS(2-METHYL-4-HYDROXY-5-TERT-BUTYLPHENYL)BUTANE | 1843-03-4 [chemicalbook.com]

- 3. 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane [cymitquimica.com]

- 4. This compound | 1843-03-4 | MOLNOVA [molnova.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. mdpi.com [mdpi.com]

- 9. Free radical scavenging activity [protocols.io]

- 10. DPPH free radical scavenging assay [bio-protocol.org]

- 11. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Core Mechanism of Topanol CA in Free Radical Scavenging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topanol CA, chemically known as 1,1,3-tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane, is a high molecular weight hindered phenolic antioxidant.[1][2][3] Primarily utilized as a thermal stabilizer in the polymer industry, its core function lies in its potent free radical scavenging capabilities. This technical guide delineates the fundamental mechanisms by which this compound neutralizes free radicals, details relevant experimental protocols for assessing its antioxidant activity, and explores potential, though not yet fully elucidated, interactions with cellular signaling pathways. While quantitative data on the biological antioxidant activity of this compound is not extensively available in public literature, this guide provides a comprehensive overview based on the established principles of hindered phenolic antioxidants.

Introduction to this compound and its Antioxidant Role

This compound is a non-staining antioxidant characterized by its low volatility and high efficiency in protecting materials susceptible to thermal and oxidative degradation.[2][3] Its molecular structure, featuring three sterically hindered phenolic hydroxyl groups, is central to its function.[4] The bulky tert-butyl groups adjacent to the hydroxyl moieties enhance the stability of the subsequent phenoxyl radical formed during the scavenging process, thereby increasing its efficacy as an antioxidant.[5] The primary mechanism of action for hindered phenolic antioxidants like this compound is interrupting the chain reactions of autoxidation by donating a hydrogen atom to peroxy radicals.[]

The Core Free Radical Scavenging Mechanism

The principal mechanism by which this compound neutralizes free radicals is through Hydrogen Atom Transfer (HAT) .[7] In this process, the phenolic hydroxyl group donates a hydrogen atom to a free radical (R•), effectively neutralizing it and terminating the oxidative chain reaction.

This reaction can be summarized as follows:

Ar-OH + R• → Ar-O• + RH

Where:

-

Ar-OH represents the phenolic group of this compound.

-

R• is a free radical (e.g., a peroxyl radical, ROO•).

-

Ar-O• is the stabilized phenoxyl radical of this compound.

-

RH is the neutralized radical species.

The resulting phenoxyl radical (Ar-O•) is relatively stable due to resonance delocalization across the aromatic ring and the steric hindrance provided by the adjacent tert-butyl groups.[5] This stability prevents the phenoxyl radical from initiating new oxidation chains.

Further reactions of the phenoxyl radical can occur, including reacting with another free radical to form a stable, non-radical product.

Ar-O• + R• → Ar-O-R

Below is a Graphviz diagram illustrating the Hydrogen Atom Transfer (HAT) mechanism.

Synergistic Antioxidant Mechanisms

The antioxidant efficiency of this compound can be enhanced when used in combination with secondary antioxidants, such as phosphites and thioesters.[3] In these synergistic systems, the secondary antioxidant can regenerate the primary phenolic antioxidant. For instance, phosphites can reduce the phenoxyl radical of this compound back to its original phenolic form, allowing it to scavenge more free radicals.

The regeneration reaction can be represented as:

Ar-O• + P(OR)₃ → Ar-O⁻ + P⁺(OR)₃ → Ar-OH (after protonation)

This synergistic interaction leads to a more robust and prolonged antioxidant effect.

Potential Interaction with Cellular Signaling Pathways

While direct evidence for this compound's interaction with specific cellular signaling pathways is limited, the broader class of phenolic antioxidants has been shown to modulate pathways involved in the cellular response to oxidative stress. A key pathway of interest is the Keap1-Nrf2 signaling pathway .[8][9]

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes.[10][11] Some phenolic compounds are known to activate this pathway, thereby bolstering the cell's intrinsic antioxidant defenses.[12] Given its phenolic structure, it is plausible that this compound or its metabolites could influence the Keap1-Nrf2 pathway, but this remains an area for future investigation.

The following diagram illustrates the potential, yet unconfirmed, interaction of a phenolic antioxidant with the Keap1-Nrf2 pathway.

Experimental Protocols for Antioxidant Activity Assessment

Standard in vitro assays to evaluate the free radical scavenging activity of compounds like this compound include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Due to the hydrophobic nature of this compound, modifications to standard protocols, such as the choice of solvent, are necessary.

DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at approximately 517 nm.[13]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable organic solvent such as ethanol or methanol. The solvent should be chosen to ensure the solubility of both DPPH and the test compound.

-

Prepare a series of dilutions of this compound in the same solvent.

-

A positive control, such as Trolox or Ascorbic Acid, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, add a defined volume of the DPPH working solution (e.g., 180 µL).

-

Add a small volume of the this compound dilutions or the positive control to the wells (e.g., 20 µL).

-

For the blank, add the solvent instead of the test sample.

-

Mix thoroughly and incubate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage inhibition against the concentration of this compound.

-

ABTS Radical Cation Decolorization Assay

Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore that is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the decrease in absorbance is measured at approximately 734 nm.[14]

Methodology:

-

Reagent Preparation:

-

Prepare the ABTS radical cation solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or a buffer solution) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound and a positive control (e.g., Trolox) in the chosen solvent.

-

-

Assay Procedure:

-

Add a large volume of the diluted ABTS•+ solution (e.g., 190 µL) to the wells of a 96-well microplate.

-

Add a small volume of the this compound dilutions or the positive control (e.g., 10 µL).

-

Incubate at room temperature for a defined time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

-

The following diagram provides a generalized workflow for these in vitro antioxidant assays.

Quantitative Data Summary

| Antioxidant Assay | Parameter | This compound | Reference Compound (e.g., Trolox) |

| DPPH Radical Scavenging | IC50 | Data Not Available | Typically in the µM range |

| ABTS Radical Scavenging | IC50 / TEAC | Data Not Available | Typically in the µM range / TEAC ≈ 1 |

Conclusion

This compound is a potent hindered phenolic antioxidant that effectively scavenges free radicals primarily through a Hydrogen Atom Transfer mechanism. Its efficacy can be further enhanced through synergistic interactions with secondary antioxidants. While its application has been predominantly in the field of materials science, its fundamental antioxidant properties suggest a potential for broader applications. Further research is warranted to quantify its antioxidant capacity in biological systems and to investigate its potential interactions with cellular signaling pathways, such as the Keap1-Nrf2 pathway, which could open new avenues for its use in drug development and as a research tool. The experimental protocols provided in this guide offer a framework for such future investigations.

References

- 1. 1,1,3-TRIS(2-METHYL-4-HYDROXY-5-TERT-BUTYLPHENYL)BUTANE | 1843-03-4 [chemicalbook.com]

- 2. ulprospector.com [ulprospector.com]

- 3. specialchem.com [specialchem.com]

- 4. CAS 1843-03-4: Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)… [cymitquimica.com]

- 5. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DPPH Radical Scavenging Assay [mdpi.com]

- 14. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Topanol CA: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Topanol CA, chemically known as 1,1,3-tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane, is a high molecular weight hindered phenolic antioxidant. Its primary application lies in the stabilization of polymers, such as polyethylene and polypropylene, by preventing oxidative degradation during high-temperature processing and extending the service life of the final products.[1] The antioxidant activity of this compound stems from its ability to donate hydrogen atoms from its phenolic hydroxyl groups to neutralize free radicals, thereby terminating the oxidative chain reactions. This technical guide provides an in-depth overview of the spectroscopic properties of this compound, offering key data, detailed experimental protocols, and workflow visualizations for its characterization using various spectroscopic techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the aromatic, aliphatic, and hydroxyl protons.

¹H NMR Spectroscopic Data

The following table summarizes the expected chemical shifts for the protons in this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.9 - 7.1 | Multiplet | 6H | Aromatic C-H |

| ~ 4.8 - 5.0 | Singlet (broad) | 3H | Phenolic O-H |

| ~ 4.0 - 4.2 | Multiplet | 1H | CH (butane backbone) |

| ~ 2.1 - 2.3 | Multiplet | 2H | CH₂ (butane backbone) |

| ~ 2.0 | Singlet | 9H | Ar-CH₃ |

| ~ 1.4 | Singlet | 27H | -C(CH₃)₃ (tert-butyl) |

| ~ 1.2 | Doublet | 3H | CH-CH₃ (butane backbone) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Experimental Protocol for ¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

Pipettes and glassware

-

Glass wool

Procedure:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to dissolve the sample.

-

Ensure complete dissolution. Gentle vortexing or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[2]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters for a ¹H NMR spectrum (e.g., spectral width, number of scans, relaxation delay). For a typical spectrum on a 400 MHz spectrometer, 16-32 scans are usually sufficient.

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm).[3]

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the multiplicities (singlet, doublet, etc.) to deduce spin-spin coupling information.

-

Experimental Workflow: ¹H NMR Analysis

References

Topanol CA material safety data sheet (MSDS) for labs

An In-Depth Technical Guide to Topanol CA for Laboratory Professionals

Introduction

This compound, chemically known as 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane, is a high molecular weight hindered phenolic antioxidant.[1][2] It is widely utilized as a stabilizer in various polymer systems, including resins and light-colored rubber products, to protect them from thermal and oxidative degradation.[1][3][4] This guide provides a comprehensive overview of the material's safety data, handling procedures, and emergency protocols, tailored for researchers, scientists, and drug development professionals. An improved, more active grade known as this compound-SF has also been developed with better handling and storage properties.[1]

Chemical and Physical Properties

This compound is a white powder.[5] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 1843-03-4 |

| Molecular Formula | C37H52O3 |

| Molecular Weight | 544.81 g/mol [3][5][6] |

| Appearance | White powder[5] |

| Initial Melting Point | ≥181.0 °C[5] |

| Purity | ≥98% |

| Ash Content | ≤0.1%[5] |

| Iron (Fe) Content | ≤10.0 ppm[5] |

Toxicological Data

The toxicological profile of this compound indicates specific hazards that require careful management in a laboratory setting. The following table summarizes the key toxicological data.

| Endpoint | Result | Species |

| Acute Oral LD50 | > 5000 mg/kg | Rat[7] |

| Acute Dermal LD50 | > 7940 mg/kg | Rabbit[7] |

| Acute Inhalation LC50 (4h) | 12.5 mg/L | Rat[7] |

| Skin Irritation | Slightly irritating[7] | |

| Eye Irritation | Non-irritating[7] | |

| Skin Sensitization | Positive for skin sensitization potential[7] | |

| Mutagenicity (Ames test) | Negative[7] | |

| Reproductive/Developmental Toxicity | Suspected of damaging fertility or the unborn child (due to toluene)[7] |

Hazard Identification and Safety Precautions

This compound presents several hazards that necessitate strict adherence to safety protocols. It is crucial to obtain special instructions before use.[7]

Hazard Statements:

-

H315: Causes skin irritation.[7]

-

H317: May cause an allergic skin reaction.[7]

-

H361d: Suspected of damaging the unborn child.[7]

-

H373: May cause damage to organs through prolonged or repeated exposure.[7]

Dust Explosion Hazard: this compound presents a significant dust explosion hazard.[7] It is imperative to prevent the formation of dust clouds and accumulation of dust on surfaces.[7] Dust control equipment should have explosion relief vents or suppression systems.[7] Use non-sparking tools for handling.[7]

| Dust Explosion Characteristic | Value |

| Minimum Ignition Energy | < 3 mJ[7] |

| Minimum Ignition Temperature of Dust Cloud | 360 - 380 °C[7] |

| Maximum Explosion Pressure | 9.2 bar[7] |

| Maximum Rate of Pressure Rise | 1172 bar/s[7] |

| Kst Value | 318 bar.m/s[7] |

| Minimum Explosible Concentration | 25 g/m3[7] |

Experimental Protocols: Handling, Storage, and Disposal

Handling Procedures

-

Ventilation: Use in a well-ventilated area, preferably under a chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

Hygiene: Handle in accordance with good industrial hygiene and safety practices.[8] Avoid contact with skin, eyes, and clothing.[8][10] Do not ingest.[8][9]

-

Dust Prevention: Minimize dust generation and accumulation.[7] Avoid clearing dust from surfaces with compressed air.[7]

Storage Conditions

-

Store in tightly closed original containers in a dry, cool, and well-ventilated place.[8][9]

-

Recommended storage temperatures are cool, above 15°C to prevent solidification.[11]

-

For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[3] Aliquot the solution to avoid repeated freeze-thaw cycles.[3]

-

Keep away from foodstuffs and strong oxidizing agents.[8][11]

Disposal Considerations

-

Dispose of contents and container in accordance with local, regional, national, and international regulations.[7]

-

Material should be disposed of by an authorized waste disposal contractor to an approved waste disposal site.[11]

Emergency Procedures

First Aid Measures

-

Skin Contact: Immediately flush with water for 15 minutes.[7] Wash the contaminated skin with plenty of soap and water.[7] If skin irritation or a rash occurs, seek medical advice/attention.[7] Remove and wash contaminated clothing before reuse.[7]

-

Eye Contact: Flush eyes with water for at least 15 minutes.[7] If irritation occurs, seek medical attention.[7]

-

Inhalation: If exposed to excessive levels, remove to fresh air.[7] Get medical attention if a cough or other symptoms develop.[7] If breathing has stopped, give artificial respiration.[12]

-

Ingestion: If swallowed, contact a physician or poison control center immediately.[7] Do NOT induce vomiting.[9]

Accidental Release Measures

-

Personal Precautions: Isolate the hazard area and deny entry to unnecessary and unprotected personnel.[7] Wear appropriate PPE.[7]

-

Environmental Precautions: Prevent releases to soils, drains, sewers, and waterways.[7]

-

Cleanup Procedures: Remove all ignition sources.[7] Ventilate the area of the spill or leak.[7] Carefully scoop up the material to avoid generating dust clouds and place it into an appropriate disposal container.[7] After collecting the material, flush the area with water.[7]

Visualization of Emergency Workflow

The following diagram illustrates the recommended workflow in the event of personal exposure to this compound.

Caption: Emergency first aid procedures for this compound exposure.

References

- 1. ulprospector.com [ulprospector.com]

- 2. specialchem.com [specialchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 1843-03-4 | MOLNOVA [molnova.com]

- 5. lanhaiindustry.com [lanhaiindustry.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 8. fishersci.se [fishersci.se]

- 9. fishersci.com [fishersci.com]

- 10. download.basf.com [download.basf.com]

- 11. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

The Cornerstone of Stability: A Technical Guide to Hindered Phenolic Antioxidant Principles and the Role of Topanol CA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of hindered phenolic antioxidants, a critical class of stabilizers, and provides a detailed examination of Topanol CA, a high-performance antioxidant. This document is designed to serve as a comprehensive resource, offering insights into the mechanisms of action, structure-activity relationships, and practical applications of these essential compounds.

Core Principles of Hindered Phenolic Antioxidants

Hindered phenolic antioxidants are organic molecules that play a crucial role in preventing the oxidative degradation of various materials, including plastics, elastomers, and oils.[1][2] Their primary function is to intercept and neutralize free radicals, which are highly reactive species that initiate and propagate the degradation process.[1]

The fundamental mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical (R•), effectively terminating the radical chain reaction.[1] This process is illustrated in the signaling pathway below. The steric hindrance provided by bulky alkyl groups (typically tert-butyl groups) ortho to the hydroxyl group is a key structural feature.[1] This "hindrance" enhances the stability of the resulting phenoxy radical, preventing it from initiating new degradation chains and ensuring its primary role as a radical scavenger.[3]

Mechanism of Action: Radical Scavenging

The antioxidant action of a hindered phenol (ArOH) can be summarized in the following steps:

-

Initiation: A free radical (R•) is generated in the material due to factors like heat, light, or mechanical stress.

-

Propagation: The free radical reacts with the polymer or organic substrate (RH), abstracting a hydrogen atom and forming a new radical (R•) and a hydroperoxide (ROOH). This new radical can then react with oxygen to form a peroxyl radical (ROO•), which continues the degradation chain.

-

Termination by Hindered Phenol: The hindered phenolic antioxidant donates a hydrogen atom to the peroxyl radical (ROO•), forming a stable hydroperoxide and a resonance-stabilized phenoxy radical (ArO•).[1] This phenoxy radical is unreactive and does not propagate the radical chain.

References

Topanol CA: An In-depth Technical Guide to its Applications in Polymer Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topanol CA, chemically known as 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane, is a high molecular weight, sterically hindered phenolic antioxidant.[1][] It plays a crucial role in the polymer industry by protecting a wide range of polymeric materials from thermal and oxidative degradation.[3][4] This degradation, if left unchecked, can lead to undesirable changes in the polymer's properties, including discoloration, loss of mechanical strength, and reduced service life.[] this compound is particularly effective at high processing temperatures and for long-term thermal stability.[4] An improved, more active grade, this compound-SF, has also been developed.[4] This guide provides a comprehensive review of this compound's applications in polymer science, including its antioxidant mechanism, performance data in various polymers, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1843-03-4 | [] |

| Molecular Formula | C₃₇H₅₂O₃ | [5] |

| Molecular Weight | 544.81 g/mol | [5] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 183-190°C | [] |

| Solubility | Soluble in DMSO | [] |

Antioxidant Mechanism of this compound

As a hindered phenolic antioxidant, this compound functions as a primary antioxidant by interrupting the free-radical chain reactions that lead to polymer degradation.[] The core of its antioxidant activity lies in the ability of its phenolic hydroxyl groups to donate a hydrogen atom to highly reactive peroxy radicals (ROO•), which are key intermediates in the auto-oxidation cycle of polymers. This donation neutralizes the peroxy radical, forming a stable hydroperoxide and a phenoxy radical.

The phenoxy radical formed from this compound is sterically hindered by the bulky tert-butyl groups on the aromatic ring. This steric hindrance makes the phenoxy radical relatively stable and less likely to initiate new degradation chains. It can further react with another peroxy radical to form non-radical products, effectively terminating the chain reaction.

Figure 1: Antioxidant mechanism of this compound.

Synergistic Effects with Secondary Antioxidants

The effectiveness of this compound can be significantly enhanced when used in combination with secondary antioxidants, such as phosphites and thioesters.[1][3] While this compound scavenges free radicals, secondary antioxidants work by decomposing hydroperoxides (ROOH), which are formed during the stabilization process and can break down into new, reactive radicals.

-

Phosphites: Decompose hydroperoxides into non-radical products at processing temperatures.

-

Thioesters: Provide long-term thermal stability by decomposing hydroperoxides.

This synergistic combination provides a more comprehensive stabilization system for the polymer.

Figure 2: Synergistic effect of this compound with secondary antioxidants.

Applications and Performance in Polymer Systems

This compound is utilized in a variety of polymers, including:

-

Polyethylene (PE)[]

-

Polypropylene (PP)[]

-

Polyvinyl Chloride (PVC)[]

-

Acrylonitrile Butadiene Styrene (ABS)[1]

-

Styrenic polymers (HIPS, MBS)[1]

-

Polyamides (Nylons)[3]

-

Elastomers and Rubbers[5]

Polypropylene (PP)

A study by Ohkatsu et al. evaluated the reactivity of several phenolic antioxidants in polypropylene.[6] The inhibitive rate constants (kinh) and the number of free radicals trapped per phenolic moiety (n') were determined. While the full dataset is extensive, the study concluded that for practical use in polypropylene, phenols with n' values close to two are effective. This compound, however, exhibited a lower n' value compared to other antioxidants like Irganox 1010 and Irganox 1076, suggesting a different balance of reactivity and stoichiometry in its stabilizing action.[6]

| Antioxidant | Relative Inhibitive Rate Constant (kinh) | Radicals Trapped per Phenolic Moiety (n') |

| This compound | >> BMP, Ionox 330, Irganox 1076, Irganox 1010 | << 2 |

| Irganox 1010 | < Irganox 1076 | ≈ 2 |

| Irganox 1076 | < Ionox 330 | ≈ 2 |

Note: This table provides a qualitative comparison based on the abstract of the cited study.[6]

Polyethylene (PE)

In polyethylene, this compound is known to have limited compatibility, and its solubility can be influenced by the thermal history of the additive and the polymer.[] One notable issue with this compound in polyethylene is the potential for yellowing upon storage.[7] This discoloration is attributed to the formation of colored oxidation products of this compound itself.

Polyvinyl Chloride (PVC)

This compound-SF is recommended for stabilizing plasticizers used in PVC, particularly in applications like automotive wire and cable.[3] In a study on the thermal stabilization of PVC, a tannin-Ca complex was compared to a commercial thermal stabilizer. While this study does not directly test this compound, it provides relevant data on the temperatures at which degradation occurs in stabilized PVC. For instance, PVC stabilized with a commercial stabilizer showed an initial degradation temperature (Ti) of approximately 255°C and an optimum degradation temperature (Top) of 293°C.[8]

Experimental Protocols

Oxidative Induction Time (OIT) Measurement

Objective: To determine the relative resistance of a stabilized polymer to oxidative degradation at a specified temperature.

Apparatus: Differential Scanning Calorimeter (DSC)

Methodology (based on ASTM D3895):

-

A small sample (5-10 mg) of the polymer containing this compound is placed in an open aluminum DSC pan.

-

The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere at a controlled heating rate (e.g., 20°C/min).

-

Once the isothermal temperature is reached and stabilized, the atmosphere is switched from nitrogen to oxygen at the same flow rate.

-

The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured. This time is the Oxidative Induction Time (OIT).

Figure 3: Experimental workflow for OIT measurement.

Thermogravimetric Analysis (TGA) of PVC

Objective: To evaluate the thermal stability of PVC compounds containing this compound by measuring weight loss as a function of temperature.

Apparatus: Thermogravimetric Analyzer (TGA)

Methodology:

-

A small, precisely weighed sample (e.g., 10 mg) of the PVC compound is placed in the TGA sample pan.

-

The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10 or 20°C/min) under a controlled atmosphere (typically nitrogen to study thermal degradation, or air for oxidative degradation).

-